Desbutyl Dronedarone Hydrochloride

Übersicht

Beschreibung

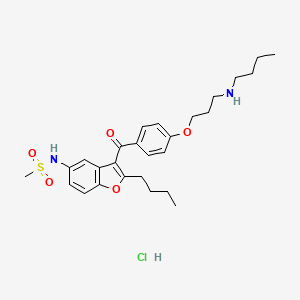

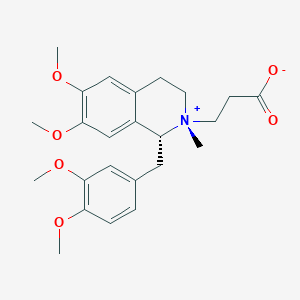

Desbutyl Dronedarone Hydrochloride is an active metabolite of the antiarrhythmic agent dronedarone . It is formed from dronedarone by cytochrome P450s (CYPs) and monoamine oxidase (MAO) in human hepatocyte preparations .

Molecular Structure Analysis

The molecular formula of Desbutyl Dronedarone Hydrochloride is C27H36N2O5S . It has a molecular weight of 537.11 .Chemical Reactions Analysis

Dronedarone was exposed to stress conditions, and drug-degradation kinetics was studied. The results obtained evidenced that dronedarone degradation kinetics in alkaline conditions followed first-order reaction .Physical And Chemical Properties Analysis

Desbutyl Dronedarone Hydrochloride is a solid substance . It has a solubility of 30 mg/ml in DMF and DMSO .Wissenschaftliche Forschungsanwendungen

Cardiovascular Research

Desbutyl Dronedarone Hydrochloride: is primarily used in cardiovascular research due to its antiarrhythmic properties. It’s an analog of dronedarone, which is a multichannel blocker that inhibits potassium currents and has been shown to be effective in the treatment of atrial fibrillation and flutter . Research in this area focuses on improving the efficacy and safety profile of antiarrhythmic drugs.

Transdermal Drug Delivery Systems

The compound has been studied for its potential in enhancing transdermal drug delivery. A study aimed to develop a bilosomal gel formulation to improve the transdermal permeability of dronedarone hydrochloride, which suffers from poor oral absorption and limited bioavailability . This application could revolutionize the way certain medications are administered, making them more patient-friendly.

Enzyme Inhibition Studies

This compound is also significant in enzyme inhibition studies, particularly concerning cytochrome P450 enzymes like CYP3A4 and CYP3A5. Dronedarone and its metabolites, including N-Desbutyl Dronedarone, have been shown to inhibit these enzymes, which play a vital role in drug metabolism . Understanding this interaction is essential for predicting drug-drug interactions and avoiding adverse effects.

Synthesis and Chemical Analysis

In the field of synthetic chemistry, Desbutyl Dronedarone Hydrochloride serves as a model compound for developing novel and efficient synthesis methods. These methods aim to overcome challenges such as low yields, use of toxic solvents, and expensive reagents . Advancements in this area contribute to more sustainable and cost-effective pharmaceutical manufacturing processes.

Nanotechnology Applications

The use of Desbutyl Dronedarone Hydrochloride in nanotechnology is an emerging field. Nanovesicle-based drug delivery systems, such as bilosomes, are being developed to enhance the drug’s permeability and efficacy . This application has the potential to improve targeted drug delivery and reduce systemic side effects.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O5S.ClH/c1-4-6-9-25-26(23-19-21(29-35(3,31)32)12-15-24(23)34-25)27(30)20-10-13-22(14-11-20)33-18-8-17-28-16-7-5-2;/h10-15,19,28-29H,4-9,16-18H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXBTJLIQYUYSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCNCCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747514 | |

| Record name | N-(2-Butyl-3-{4-[3-(butylamino)propoxy]benzoyl}-1-benzofuran-5-yl)methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desbutyl Dronedarone Hydrochloride | |

CAS RN |

197431-02-0 | |

| Record name | N-(2-Butyl-3-{4-[3-(butylamino)propoxy]benzoyl}-1-benzofuran-5-yl)methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

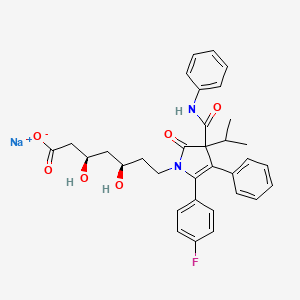

![calcium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B601603.png)

![(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide](/img/structure/B601611.png)